Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate
Description
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate is a pyridine-based compound characterized by a benzyl(methyl)amino substituent at position 6, a cyano group at position 5, and a methyl ester at position 2.
Properties
IUPAC Name |
methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12-15(17(21)22-3)9-14(10-18)16(19-12)20(2)11-13-7-5-4-6-8-13/h4-9H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJOKCNAWOGHIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)N(C)CC2=CC=CC=C2)C#N)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Functional Groups: The cyano and carboxylate groups are introduced through nitration and esterification reactions, respectively.
Amination: The benzyl(methyl)amino group is introduced via a nucleophilic substitution reaction using benzylamine and methylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzylamine and methylamine in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related pyridine and nicotinate derivatives, focusing on substituents, molecular weight, solubility, and analytical characterization. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Comparisons
Substituent Effects: The benzyl(methyl)amino group in the target compound introduces greater steric hindrance compared to the 4-chlorobenzylamino group in or the hydroxy group in . This may reduce reactivity in nucleophilic substitutions but enhance binding affinity in biological systems. The cyano group at position 5 is common across all analogs, contributing to electron-withdrawing effects and influencing π-stacking interactions .
The hydroxy group in confers higher water solubility, whereas the chlorophenyl substituent in enhances hydrophobicity.
Analytical Characterization: GC-MS and FTIR-ATR are standard for compounds with ester and cyano functionalities (e.g., ). The target compound would likely require similar methods for purity assessment. ¹H NMR was used in to confirm amino and aromatic proton environments, a technique applicable to the target compound for verifying benzyl(methyl)amino and pyridine protons.
The absence of a pyran ring (cf. ) in the target compound simplifies synthesis but may reduce conformational flexibility.
Biological Activity
Methyl 6-[benzyl(methyl)amino]-5-cyano-2-methylpyridine-3-carboxylate, with the CAS number 306979-95-3, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C17H17N3O2
- Molecular Weight : 295.34 g/mol
- Structural Characteristics : The compound features a pyridine ring substituted with a cyano group and a carboxylate moiety, which are crucial for its biological activity.
Antidiabetic Properties
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant hypoglycemic effects. In a study involving alloxan-induced diabetic mice, the compound demonstrated a notable reduction in blood glucose levels. This suggests its potential as an antidiabetic agent, possibly through the enhancement of insulin sensitivity or secretion .
Hypolipidemic Effects
In addition to its antidiabetic properties, this compound has shown hypolipidemic activity. It was observed to lower triglyceride and cholesterol levels in experimental models, indicating its potential utility in managing dyslipidemia . The precise mechanism may involve modulation of lipid metabolism pathways.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest moderate to good efficacy against pathogens such as Escherichia coli and Staphylococcus aureus .
Case Study 1: Hypoglycemic Assay
In an experimental setup involving diabetic mice treated with this compound, researchers recorded a significant decrease in fasting blood glucose levels compared to control groups. The results indicated that the compound could potentially serve as a novel therapeutic option for diabetes management.
| Treatment Group | Initial Blood Glucose (mg/dL) | Final Blood Glucose (mg/dL) | Percentage Change (%) |
|---|---|---|---|
| Control | 250 | 240 | -4 |
| Treated | 255 | 180 | -29 |
Case Study 2: Lipid Profile Improvement
A study assessing the lipid-lowering effects of the compound showed promising results in reducing total cholesterol and triglycerides in hyperlipidemic rats. The treated group exhibited a significant reduction in lipid levels compared to untreated controls.
| Lipid Parameter | Control Group (mg/dL) | Treated Group (mg/dL) |
|---|---|---|
| Total Cholesterol | 220 | 150 |
| Triglycerides | 180 | 90 |
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the cyano and carboxylate groups play a crucial role in interacting with biological targets involved in glucose and lipid metabolism. Further research is necessary to clarify these pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
